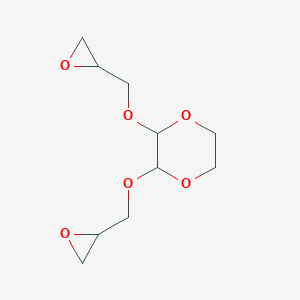
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is an organic compound with the molecular formula C12H20O6. It is a dioxane derivative with two epoxypropoxy groups attached to the 2 and 3 positions of the dioxane ring. This compound is known for its reactivity and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane typically involves the reaction of 1,4-dioxane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly used under mild to moderate conditions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thioethers, and other substituted products
Aplicaciones Científicas De Investigación
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is utilized in various scientific research fields:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of adhesives, coatings, and sealants due to its reactivity and ability to form strong bonds.
Mecanismo De Acción
The mechanism of action of 2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2,3-epoxypropoxy)butane
- 1,2,3-Tris(2,3-epoxypropoxy)benzene
- Bis(3-epoxypropoxy)propane
Uniqueness
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane is unique due to its dioxane ring structure, which imparts specific reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable cross-linked networks and its versatility in various chemical reactions.
Propiedades
Número CAS |
10043-09-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane |
InChI |
InChI=1S/C10H16O6/c1-2-12-10(16-6-8-4-14-8)9(11-1)15-5-7-3-13-7/h7-10H,1-6H2 |
Clave InChI |
JULKRYOAFFXCDV-UHFFFAOYSA-N |
SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
SMILES canónico |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
Sinónimos |
2,3-Bis(oxiranylmethyl)-1,4-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















